molecular formula C10H3Br2NO2 B13024619 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13024619
M. Wt: 328.94 g/mol
InChI Key: JFMZGJXHSLNKAH-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a halogenated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a carbonyl group at position 2, and a nitrile group at position 3 on the chromene ring. Its unique structure makes it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-oxo-2H-chromene-3-carbonitrile. One common method is the reaction of 2-oxo-2H-chromene-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antiproliferative effects against cancer cells.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to various biological effects. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s interaction with specific enzymes and receptors also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its iodo, chloro, and fluoro analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications. The differences in halogen atoms also influence the compound’s solubility, reactivity, and biological activity .

Properties

Molecular Formula

C10H3Br2NO2

Molecular Weight

328.94 g/mol

IUPAC Name

6,8-dibromo-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H

InChI Key

JFMZGJXHSLNKAH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C#N

Origin of Product

United States

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